Phosphoric acid, bis(phenylmethyl) ester
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Overview
Description
Phosphoric acid, bis(phenylmethyl) ester is an organophosphorus compound with the molecular formula (C₆H₅CH₂O)₂P(O)(OH). It is a derivative of phosphoric acid where two of the hydroxyl groups are replaced by benzyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, bis(phenylmethyl) ester can be synthesized through several methods. One common method involves the reaction of phosphorus oxychloride with benzyl alcohol in the presence of a base such as pyridine. The reaction proceeds as follows:
POCl3+3C6H5CH2OH→(C6H5CH2O)2P(O)(OH)+2HCl+C6H5CH2Cl
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride.
Industrial Production Methods
On an industrial scale, dibenzylphosphate can be produced by the esterification of phosphoric acid with benzyl alcohol. This process involves heating the reactants in the presence of a catalyst such as sulfuric acid to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, bis(phenylmethyl) ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, dibenzylphosphate can hydrolyze to form phosphoric acid and benzyl alcohol.
Oxidation: this compound can be oxidized to form dibenzylphosphonate.
Substitution: It can undergo nucleophilic substitution reactions where the benzyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reactions are often carried out in the presence of strong nucleophiles such as alkoxides or amines.
Major Products
Hydrolysis: Phosphoric acid and benzyl alcohol.
Oxidation: Dibenzylphosphonate.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Phosphoric acid, bis(phenylmethyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and other organophosphorus compounds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors and nucleotide analogs.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and other therapeutic agents.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism by which dibenzylphosphate exerts its effects depends on the specific application. In organic synthesis, it acts as a phosphorylating agent, transferring its phosphate group to other molecules. In biological systems, it can interact with enzymes and other proteins, modifying their activity through phosphorylation.
Comparison with Similar Compounds
Phosphoric acid, bis(phenylmethyl) ester can be compared with other organophosphorus compounds such as:
Dibenzylphosphite: Similar in structure but contains a P-H bond instead of a P-OH bond.
Dibenzylphosphonate: An oxidized form of dibenzylphosphate with a P=O bond.
Triphenylphosphate: Contains three phenyl groups instead of benzyl groups.
This compound is unique in its combination of benzyl groups and a phosphate moiety, making it particularly useful in applications requiring both hydrophobic and hydrophilic properties.
Properties
Molecular Formula |
C14H14O4P- |
---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
dibenzyl phosphate |
InChI |
InChI=1S/C14H15O4P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,16)/p-1 |
InChI Key |
HDFFVHSMHLDSLO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
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